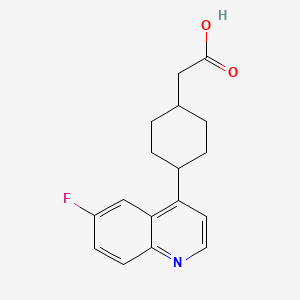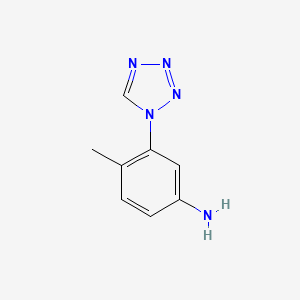
4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline: is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a tetrazole ring attached to an aniline moiety, with a methyl group at the para position relative to the amino group. The molecular formula of this compound is C8H9N5, and it has a molecular weight of 175.19 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline can be achieved through various methods. One common approach involves the cycloaddition reaction between substituted thiazolylamine or oxazolylamine, triethyl orthoformate, and sodium azide in the presence of a catalyst such as tributylmethylammonium chloride in dimethyl sulfoxide (DMSO). The reaction is typically carried out at 80°C, resulting in high yields of the desired tetrazole derivative .
Industrial Production Methods: Industrial production of tetrazole derivatives, including this compound, often involves eco-friendly approaches. These methods may include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. The goal is to achieve high yields with minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, sulfonyl chlorides, and acyl chlorides.
Major Products Formed:
Oxidation: Nitro derivatives of the original compound.
Reduction: Reduced nitrogen-containing heterocycles.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex tetrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of materials with specific properties, such as high thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline involves its interaction with molecular targets and pathways in biological systems. The tetrazole ring can act as a bioisostere for carboxylate groups, allowing the compound to mimic the behavior of carboxylic acids in biological systems. This property enables the compound to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects .
Comparación Con Compuestos Similares
1H-1,2,3,4-tetrazole: The parent compound of the tetrazole family.
5-methyl-1H-tetrazole: A methyl-substituted tetrazole with similar properties.
4-(1H-1,2,3,4-tetrazol-1-yl)aniline: A closely related compound with a similar structure but without the methyl group
Uniqueness: 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline is unique due to the presence of both a tetrazole ring and a methyl-substituted aniline moiety. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
4-methyl-3-(tetrazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-2-3-7(9)4-8(6)13-5-10-11-12-13/h2-5H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCANBIWZOKQTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
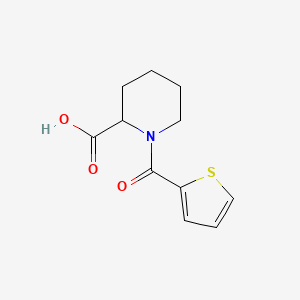
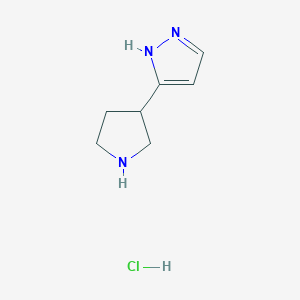
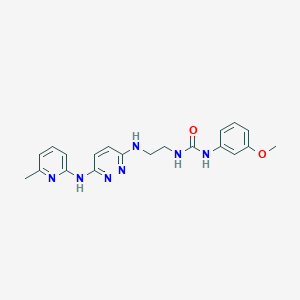
![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2986262.png)
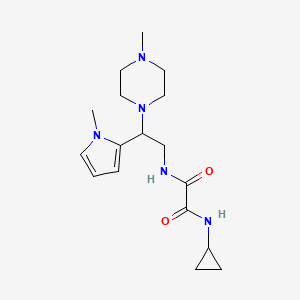
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2986265.png)
![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2986267.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2986268.png)
![2-[2-(phenylformamido)acetamido]ethyl benzoate](/img/structure/B2986270.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2986271.png)
![(2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2986276.png)
![2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid](/img/structure/B2986277.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2986279.png)
